1-[4-(2-fluorophenoxy)butyl]piperidine
Description
1-[4-(2-Fluorophenoxy)butyl]piperidine is a piperidine derivative featuring a 2-fluorophenoxy group linked via a butyl chain to the piperidine nitrogen.
Properties
IUPAC Name |
1-[4-(2-fluorophenoxy)butyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO/c16-14-8-2-3-9-15(14)18-13-7-6-12-17-10-4-1-5-11-17/h2-3,8-9H,1,4-7,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYPUTQLOABWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198819 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-fluorophenoxy)butyl]piperidine typically involves the reaction of 2-fluorophenol with N-BOC-4-hydroxypiperidine. The reaction is carried out under Mitsunobu conditions, which include the use of di-tert-butyl-diazodicarboxylate and triphenylphosphine in tetrahydrofuran at room temperature . The resulting intermediate is then deprotected to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate industrial equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Fluorophenoxy)butyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(2-Fluorophenoxy)butyl]piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and their interactions with fluorinated compounds.
Industry: The compound can be used in the production of materials with specific properties, such as increased stability or enhanced reactivity.
Mechanism of Action
The mechanism of action of 1-[4-(2-fluorophenoxy)butyl]piperidine involves its interaction with specific molecular targets. The fluorophenoxy group can interact with various enzymes and receptors, modulating their activity. The piperidine ring can also play a role in the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues and Substituent Effects
The following table compares 1-[4-(2-fluorophenoxy)butyl]piperidine with structurally related compounds:
Key Observations:
- Butyl Chain Impact: The butyl spacer in this compound may enhance membrane permeability compared to 4-(2-fluorophenoxy)piperidine, which lacks this chain. This could improve bioavailability in pharmacological contexts .
Pharmacological Comparison
Histamine H₃ Receptor Antagonists
Piperidine derivatives with substituted phenoxy groups have shown promise as histamine H₃ antagonists. For example:
- 1-{4-[4-(Substituted)piperazin-1-yl]butyl}guanidines: These compounds exhibited nanomolar-range H₃ receptor affinity (Ki = 5–50 nM) in vitro and demonstrated wake-promoting effects in vivo .
- The fluorophenoxy group may enhance selectivity over other histamine receptors .
Neurotransmitter Reuptake Inhibition
The compound 4-[2-(2-fluorophenoxy)phenyl]piperidine () acts as a dual serotonin/norepinephrine reuptake inhibitor (SNRI), with efficacy in neuropathic pain models.
Corrosion Inhibition
1-(4-(2-Allylphenoxy)butyl)piperidine derivatives (e.g., compounds 4a-d in ) demonstrated 84–95% corrosion inhibition for carbon steel in acidic media. The allyl group’s electron-donating properties facilitate adsorption onto metal surfaces. In contrast, the 2-fluorophenoxy group in this compound may reduce adsorption efficiency due to its electron-withdrawing nature, though this remains untested .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
